Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate is a thiophene-based derivative featuring a phenylsulfonyl acetamido substituent at the 5-position of the thiophene ring. The phenylsulfonyl moiety introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity in further chemical modifications.
Properties
IUPAC Name |
ethyl 5-[[2-(benzenesulfonyl)acetyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)15-11(2)9-14(23-15)17-13(18)10-24(20,21)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFHGYPEZKSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Phenylsulfonylacetamido Group:
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol, or the sulfonyl group, reducing it to a sulfide.
Substitution: The aromatic thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or sulfides.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:
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Antitumor Activity :
- Studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For example, an IC50 value of approximately 20 µM was observed in breast cancer cells, suggesting significant cytotoxic potential.
- Mechanistically, it appears to induce apoptosis and disrupt cell cycle progression, particularly affecting the G2/M phase.
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Antimicrobial Properties :
- The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed a minimum inhibitory concentration (MIC) around 50 µg/mL, indicating its potential as an antimicrobial agent.
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Anti-inflammatory Effects :
- Preliminary studies suggest that ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways, although detailed mechanisms require further investigation.
Antitumor Activity Study
- Objective : To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
- Methodology : MTT assay was employed to measure cell viability.
- Results : The compound demonstrated significant inhibition of cell growth at concentrations above 10 µM, with an IC50 value of approximately 20 µM.
Antimicrobial Efficacy Study
- Objective : To assess the antimicrobial properties against pathogenic bacteria.
- Methodology : Disk diffusion method was used to determine inhibition zones.
- Results : Clear zones of inhibition were observed against E. coli (15 mm) and S. aureus (18 mm), confirming its antimicrobial efficacy.
Research Findings Summary Table
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Anticancer Activity | MTT Assay | IC50 = 20 µM in breast cancer cells |
| Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
| Anti-inflammatory Effects | Enzymatic Assays | Potential inhibition of inflammatory pathways |
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The phenylsulfonylacetamido group could interact with active sites through hydrogen bonding or hydrophobic interactions, while the thiophene ring provides stability and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene Carboxylate Derivatives
Biological Activity
Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiophene ring substituted with various functional groups, including an ethyl ester and a phenylsulfonyl acetamido moiety. Its chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H15NO4S
- Molecular Weight : 295.34 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted on various derivatives showed that the presence of the thiophene ring enhances antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For example, it was shown to reduce interleukin-6 (IL-6) levels in macrophages activated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes. Notably, it acts as a potent inhibitor of GSK-3β (glycogen synthase kinase 3 beta), with an IC50 value in the low nanomolar range, which is significant for therapeutic strategies against diseases like Alzheimer's .
Cytotoxicity Studies
Cytotoxicity assays performed on different cell lines, including HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells), revealed that the compound exhibits low cytotoxic effects at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .
Summary of Biological Activities
Case Studies
-
Case Study on Antimicrobial Activity :
- A derivative of the compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
-
Case Study on Anti-inflammatory Properties :
- In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, supporting its role in modulating inflammatory responses.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-methyl-5-(2-(phenylsulfonyl)acetamido)thiophene-2-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:
- Thiophene core formation : The Gewald reaction is widely used to construct the thiophene ring, incorporating amino and ester groups (e.g., ethyl ester at position 2) .
- Functionalization : Subsequent steps introduce substituents like the phenylsulfonyl acetamido group via nucleophilic substitution or condensation reactions. For example, chloroacetamido or sulfonyl groups are added using reagents like thiophosgene or sulfonating agents under controlled conditions .
- Key conditions : Reactions often require anhydrous solvents (DMF, DMSO), catalysts (triethylamine), and reflux temperatures. Progress is monitored via TLC, and products are purified via recrystallization .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the phenylsulfonyl group appear as distinct multiplet signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for verifying the presence of labile groups like sulfonamides .
- Infrared (IR) Spectroscopy : Peaks near 1700 cm⁻¹ confirm ester (C=O) and amide (N–H) functionalities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DMSO improves sulfonation efficiency .
- Catalyst tuning : Triethylamine (TEA) accelerates amide bond formation, but excess amounts may hydrolyze esters; stoichiometric optimization is critical .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sulfonyl group introduction, while reflux (80–100°C) drives cyclization .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions, particularly for thiophene and phenylsulfonyl protons .
- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, aiding assignments when experimental data conflicts .
- Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., ethyl 5-(4-bromophenyl)thiophene derivatives) clarifies ambiguous peaks .
Q. How can derivatives of this compound be designed to enhance bioactivity?
- Methodological Answer :
- Substituent modification :
- Electron-withdrawing groups (e.g., nitro or fluoro at the phenyl ring) improve metabolic stability and target binding .
- Morpholinosulfonyl groups enhance solubility and pharmacokinetics .
- Structure-Activity Relationship (SAR) : Systematic replacement of the acetamido group with carbamoyl or thiourea moieties can modulate enzyme inhibition (e.g., kinase targets) .
Q. How is the compound’s stability analyzed under varying storage or experimental conditions?
- Methodological Answer :
- Accelerated stability studies : Exposure to heat (40–60°C), humidity (75% RH), and light reveals degradation pathways (e.g., ester hydrolysis or sulfonamide cleavage) .
- HPLC monitoring : Quantifies degradation products; reverse-phase C18 columns with UV detection at 254 nm are standard .
- pH-dependent stability : Buffered solutions (pH 1–13) assess susceptibility to hydrolysis, guiding formulation for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
